5-Chloro-3-sulfothiophene-2-carboxylic acid
Description
5-Chloro-3-sulfothiophene-2-carboxylic acid (CAS 187746-94-7) is a heterocyclic compound featuring a thiophene ring substituted with a chlorine atom at position 5, a sulfonic acid group (-SO₃H) at position 3, and a carboxylic acid group (-COOH) at position 2. Its molecular formula is C₅H₃ClO₅S₂, with a molecular weight of 242.66 g/mol . This compound is recognized as Lornoxicam Impurity 8, highlighting its relevance in pharmaceutical quality control . The sulfonic and carboxylic acid groups confer high polarity, enhancing water solubility and making it critical for analytical applications in drug development.
Properties
IUPAC Name |
5-chloro-3-sulfothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO5S2/c6-3-1-2(13(9,10)11)4(12-3)5(7)8/h1H,(H,7,8)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQFMYATYGPWNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1S(=O)(=O)O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651815 | |
| Record name | 5-Chloro-3-sulfothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187746-94-7 | |
| Record name | 5-Chloro-3-sulfothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-3-sulfo-2-thiophene carboxylic acid mono sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-sulfothiophene-2-carboxylic acid typically involves the chlorination of thiophene derivatives followed by sulfonation and carboxylation reactions. One common method includes the following steps:
Chlorination: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 5-chlorothiophene.
Sulfonation: The chlorinated thiophene is then sulfonated using sulfur trioxide or oleum to introduce the sulfonic acid group at the 3-position.
Carboxylation: Finally, the sulfonated compound undergoes carboxylation using carbon dioxide under high pressure and temperature to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-sulfothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-sulfothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-sulfothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds with biological molecules, while the carboxylic acid group can participate in various biochemical reactions. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
5-Chloro-2-sulfamoylthiophene-3-carboxylic Acid (CAS 1803609-89-3)
- Molecular Formula: C₅H₄ClNO₄S₂
- Molecular Weight : 241.67 g/mol .
- Key Differences: Replaces the sulfonic acid (-SO₃H) with a sulfamoyl group (-SO₂NH₂). Reduced acidity compared to the sulfonic acid derivative due to the less electronegative sulfamoyl group. Hydrogen bonding: Two hydrogen bond donors (NH₂ and COOH) vs. three in the sulfonic acid analog (SO₃H, COOH).
5-Chlorothiophene-2-carboxylic Acid (CAS 24065-33-6)
Methyl 5-Chloro-3-chlorosulfonylthiophene-2-carboxylate
Structural and Electronic Effects
Substituent Position :
- In 5-Chloro-3-sulfothiophene-2-carboxylic acid , the sulfonic acid at position 3 creates strong electron-withdrawing effects, deactivating the thiophene ring toward electrophilic substitution.
- In contrast, 5-Chloro-2-sulfamoylthiophene-3-carboxylic acid places the sulfamoyl group at position 2, altering the electronic distribution and reactivity .
Acidity :
Physical and Chemical Properties
| Compound Name | CAS No. | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Solubility (Water) |
|---|---|---|---|---|---|
| This compound | 187746-94-7 | 242.66 | N/A | N/A | High |
| 5-Chloro-2-sulfamoylthiophene-3-carboxylic Acid | 1803609-89-3 | 241.67 | 494.6 | 1.8 | Moderate |
| 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 | 162.59 | N/A | N/A | Low |
- Solubility Trends : Sulfonic acid derivatives exhibit higher aqueous solubility due to strong hydrogen bonding and ionizability.
- Thermal Stability : The sulfamoyl derivative has a documented boiling point of 494.6°C, suggesting robust thermal stability .
Biological Activity
5-Chloro-3-sulfothiophene-2-carboxylic acid (C_7H_6ClO_4S) is a compound of significant interest in medicinal chemistry due to its unique structural features, which include both a chlorine atom and a sulfonic acid group. This combination endows it with distinct chemical reactivity and potential biological activities, making it a valuable candidate for various therapeutic applications.
The presence of the chlorine and sulfonic acid groups in this compound allows for specific interactions with biological molecules. The sulfonic acid group can form strong hydrogen bonds, while the carboxylic acid moiety can participate in various biochemical reactions. These interactions are crucial for modulating enzyme activity, receptor binding, and other cellular processes, leading to observed biological effects such as antimicrobial and anticancer activities .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism appears to involve disruption of microbial cell wall synthesis or inhibition of critical metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties . In vitro studies demonstrated that it can inhibit the growth of several cancer cell lines, including breast cancer (MCF-7), colon cancer (DLD-1), and leukemia (MOLT-4). The reported GI50 values (the concentration required to inhibit cell growth by 50%) indicate potent activity, with some derivatives showing lower toxicity towards normal cells compared to cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit bacterial growth in vitro, with minimum inhibitory concentrations (MIC) established for various strains.
- Anticancer Evaluation : Research conducted on its anticancer potential revealed that modifications to the compound could enhance its efficacy against specific cancer types while reducing side effects on normal cells. The compound's derivatives showed varied levels of cytotoxicity across different cancer cell lines, emphasizing the importance of structural modifications in optimizing therapeutic outcomes .
- Mechanistic Insights : Investigations into its mechanism of action revealed that the compound interacts with specific enzymes involved in metabolic pathways, leading to apoptosis in cancer cells. This was supported by assays measuring changes in cell viability and apoptosis markers following treatment with the compound .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chlorothiophene-2-carboxylic acid | Lacks sulfonic acid group | Lower reactivity and antimicrobial activity |
| 3-Sulfothiophene-2-carboxylic acid | Lacks chlorine atom | Different reactivity; moderate biological activity |
| 5-Chloro-2-thiophenecarboxylic acid | No sulfonic acid group | Reduced chemical and biological properties |
The unique combination of functional groups in this compound enhances its reactivity and biological activity compared to similar compounds, making it a prime candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
